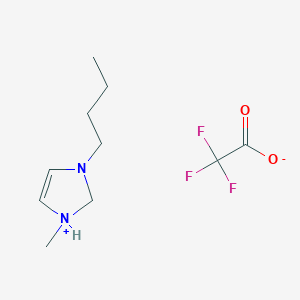
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate is an ionic liquid that has gained attention in various scientific fields due to its unique properties. Ionic liquids are salts in the liquid state at room temperature, and they are known for their low volatility, high thermal stability, and ability to dissolve a wide range of compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate typically involves the reaction of 1-butyl-3-methylimidazolium bromide with silver trifluoroacetate. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
-
Preparation of 1-butyl-3-methylimidazolium bromide
- React 1-methylimidazole with 1-bromobutane in the presence of a base such as potassium carbonate.
- The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
-
Formation of this compound
- React 1-butyl-3-methylimidazolium bromide with silver trifluoroacetate in a suitable solvent like dichloromethane.
- The reaction mixture is stirred at room temperature until the formation of the desired ionic liquid is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of impurities and to maximize the efficiency of the process.
化学反应分析
Types of Reactions
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The ionic liquid can participate in nucleophilic substitution reactions due to the presence of the trifluoroacetate anion.
Complexation Reactions: It can form complexes with metal ions, which is useful in catalysis and separation processes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out at room temperature in polar solvents.
Complexation: Metal salts such as palladium chloride or copper sulfate are used to form complexes with the ionic liquid. These reactions are often conducted in aqueous or organic solvents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted imidazolium salts can be formed.
Metal Complexes: The formation of metal-imidazolium complexes can lead to products with enhanced catalytic properties.
科学研究应用
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve a variety of pharmaceutical compounds.
Industry: Utilized in processes such as electroplating, battery electrolytes, and as a medium for chemical separations.
作用机制
The mechanism by which 3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution.
相似化合物的比较
Similar Compounds
- 1-butyl-3-methylimidazolium acetate
- 1-butyl-3-methylimidazolium bromide
- 1-butyl-3-methylimidazolium chloride
Uniqueness
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate anion, which imparts distinct properties such as higher thermal stability and the ability to form stronger hydrogen bonds compared to other imidazolium-based ionic liquids. This makes it particularly useful in applications requiring robust performance under extreme conditions.
属性
分子式 |
C10H17F3N2O2 |
|---|---|
分子量 |
254.25 g/mol |
IUPAC 名称 |
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H16N2.C2HF3O2/c1-3-4-5-10-7-6-9(2)8-10;3-2(4,5)1(6)7/h6-7H,3-5,8H2,1-2H3;(H,6,7) |
InChI 键 |
DVYSHWKJRYAQOJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C[NH+](C=C1)C.C(=O)(C(F)(F)F)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3S,6S,7Z,10Z,13R,16S,17S,18S,21R,22R,23Z)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B12348232.png)
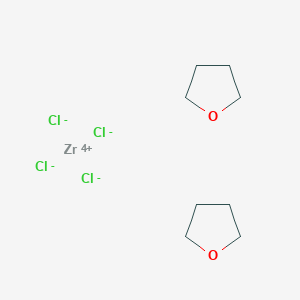
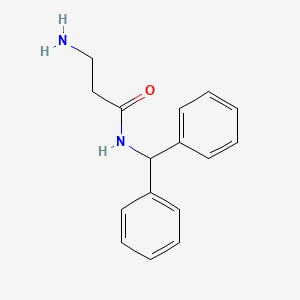

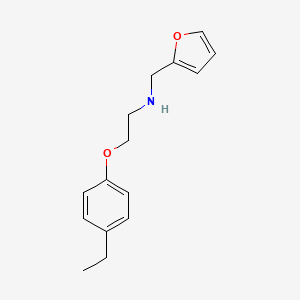
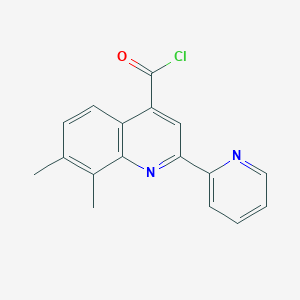
![Phosphoric acid, mono(2,3-dihydroxypropyl) mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12348259.png)
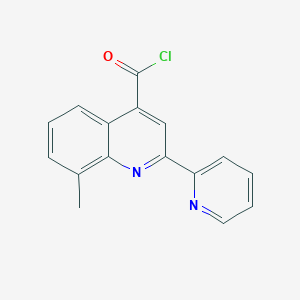

![N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide](/img/structure/B12348288.png)
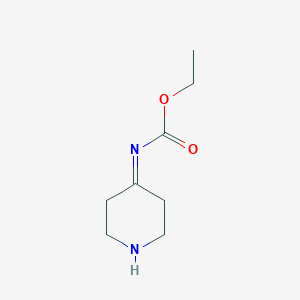

![2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione](/img/structure/B12348306.png)
amine](/img/structure/B12348307.png)
